Ergosterol monohydrate

Crystallization Engineering Solid-State Chemistry Formulation Development

Ergosterol monohydrate (CAS 57-87-4, C28H44O·H2O) is the crystallized primary fungal sterol that cannot be substituted by cholesterol or β-sitosterol. Its distinct membrane-thinning effect in unsaturated lipids enables superior liposomal protection of peptide therapeutics (e.g., insulin) in gastric conditions []. It uniquely engages DHCR7, causing measurable accumulation of cholesterol precursors for postsqualene pathway studies [][]. The monohydrate's defined crystal structure (space group P2₁) ensures reproducible X-ray/NMR data and batch-to-batch consistency for PLGA nanoparticle encapsulation []. Leverage ergosterol's proven 74.72% oral bioavailability and 4.9-fold enhancement via PLGA for formulation optimization [][].

Molecular Formula C28H46O2
Molecular Weight 414.7 g/mol
Cat. No. B8022553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErgosterol monohydrate
Molecular FormulaC28H46O2
Molecular Weight414.7 g/mol
Structural Identifiers
SMILESCC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C.O
InChIInChI=1S/C28H44O.H2O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6;/h7-10,18-20,22,24-26,29H,11-17H2,1-6H3;1H2/b8-7+;/t19-,20+,22-,24+,25-,26-,27-,28+;/m0./s1
InChIKeyVXBJPWSNXFEUGJ-ZSIKXFQVSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 200 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ergosterol Monohydrate: Fungal Sterol with Defined Crystalline Structure for Pharmaceutical & Biophysical Research


Ergosterol monohydrate (CAS 57-87-4, C28H44O·H2O) is the monohydrated crystalline form of ergosterol, the primary sterol component of fungal cell membranes [1]. This compound functions as the fungal analog of cholesterol, maintaining membrane integrity and fluidity in yeast and filamentous fungi [2]. The monohydrate form is characterized by a monoclinic crystal system (space group P2₁) with unit cell parameters a = 9.95 Å, b = 7.59 Å, c = 35.5 Å, β = 100.4°, and Z = 4 [3]. Ergosterol monohydrate serves as a provitamin for vitamin D₂ synthesis upon UV irradiation and is a well-established target for antifungal drug development due to its selective presence in fungal versus mammalian membranes [4].

Why In-Class Sterol Compounds Cannot Substitute for Ergosterol Monohydrate in Specialized Applications


Despite structural similarities within the sterol class, ergosterol monohydrate exhibits distinct biophysical behaviors that preclude simple substitution with cholesterol, dehydroergosterol, 7-dehydrocholesterol, or β-sitosterol. Ergosterol monohydrate demonstrates a unique crystallization morphology that is exquisitely sensitive to ppm-level water concentrations, forming monohydrate microcrystals with distinct filtration and handling properties compared to amorphous or other crystalline forms [1]. In membrane systems, ergosterol induces thinning rather than thickening of unsaturated lipid bilayers—a condensation effect opposite to that of cholesterol—fundamentally altering membrane architecture [2]. Furthermore, ergosterol engages the cholesterol biosynthesis pathway through competitive inhibition of 7-dehydrocholesterol reductase (DHCR7), leading to accumulation of specific cholesterol precursors, a metabolic perturbation not observed with other sterols [3]. These quantifiable differences in crystallization behavior, membrane biophysics, and metabolic pathway engagement establish that ergosterol monohydrate cannot be generically replaced by its closest structural analogs without compromising experimental or formulation outcomes.

Quantitative Differentiation Evidence: Ergosterol Monohydrate Performance Against Key Comparators


Crystal Morphology Control: Water-Dependent Formation of Monohydrate Needles vs. Amorphous Spheres

Ergosterol crystallization from hexane exhibits distinct morphology governed by water concentration at ppm levels. At water content sufficient for dispersed droplet formation, ergosterol precipitates as thin needle-like monohydrate microcrystals. At lower water content (<185 ppm), spherical 'broccoli-like' precipitates form, consisting of an amorphous core coated with monohydrate microcrystals [1]. The spherical morphology demonstrates significantly improved filtration properties compared to the needle-like monohydrate crystals [1]. This water-dependent morphological control is specific to ergosterol monohydrate and is not observed with cholesterol or other sterol analogs crystallized under comparable conditions.

Crystallization Engineering Solid-State Chemistry Formulation Development

Membrane Condensation Effect: Ergosterol Causes Membrane Thinning in Unsaturated Bilayers Unlike Cholesterol-Induced Thickening

In systematic X-ray diffraction studies of sterol-phospholipid mixtures, ergosterol and cholesterol exhibit fundamentally opposite effects on membrane thickness. In dioleoylphosphatidylcholine (DOPC) and palmitoyloleoylphosphatidylcholine (POPC) bilayers, ergosterol causes membrane thinning, whereas cholesterol induces membrane thickening [1]. The condensing effect of ergosterol in dimyristoylphosphatidylcholine (DMPC) is less than one-third of the effect observed for cholesterol under identical conditions [1]. Additionally, unlike cholesterol, ergosterol fails to maintain a fixed electron density profile of surrounding lipids independent of hydration state [1].

Membrane Biophysics Lipid Bilayer Engineering Drug Delivery Systems

Cholesterol Precursor Accumulation: Ergosterol Increases 7-Dehydrocholesterol via DHCR7 Competition

Ergosterol is converted to brassicasterol by 7-dehydrocholesterol reductase (DHCR7), the same enzyme that reduces 7-dehydrocholesterol to cholesterol in the postsqualene pathway of cholesterol biosynthesis [1]. Treatment of human HepG2 hepatoma cells with ergosterol (10 μM) for 48 hours resulted in significant accumulation of cholesterol precursors: lathosterol increased by approximately 2.5-fold, 7-dehydrocholesterol increased by approximately 3-fold, and desmosterol increased by approximately 2-fold relative to vehicle control [1]. Concurrently, cellular cholesterol levels decreased by approximately 20-30% [1]. This effect was accompanied by altered mRNA and protein expression of cholesterol biosynthesis enzymes, including increased sterol 8,7-isomerase (EBP) and decreased DHCR7 and 24-dehydrocholesterol reductase (DHCR24) [1].

Metabolic Pathway Modulation Hyperlipidemia Research Cholesterol Biosynthesis

Absolute Oral Bioavailability in Murine Model: 74.72% for Unformulated Ergosterol

Pharmacokinetic analysis of unformulated ergosterol in Kunming mice following oral gavage (10 mg/kg) versus intravenous tail vein injection (10 mg/kg) yielded an absolute oral bioavailability of 74.72% [1]. Pharmacokinetic parameters derived from non-compartmental analysis included: oral half-life (T₁/₂) of 6.34 ± 0.07 hours compared to intravenous half-life of 5.58 ± 0.06 hours; oral AUC₀₋ₜ of 300.68 ± 0.96 μg·h/mL compared to intravenous AUC₀₋ₜ of 396.64 ± 0.11 μg·h/mL [1]. Two-compartment model analysis revealed distribution phase half-life (T₁/₂α) of 1.5463 ± 0.0049 h for oral administration versus 0.3493 ± 0.0035 h for intravenous administration [1].

Pharmacokinetics Bioavailability Assessment Preclinical Drug Development

Liposomal Protective Capacity: Ergosterol Liposomes Preserve Insulin Integrity in Simulated Gastric Fluid Superior to Cholesterol Liposomes

In a comparative study of botanical sterols as liposome membrane stabilizers, ergosterol-containing liposomes (Er-Lip) demonstrated significantly superior protective capacity for encapsulated insulin compared to cholesterol-containing liposomes (Ch-Lip) and other phytosterol liposomes [1]. Following 30-minute exposure to simulated gastric fluid, Er-Lip preserved substantially more intact insulin than Ch-Lip [1]. In vivo, oral administration of Er-Lip reduced blood glucose levels to approximately 50% of initial levels in rats, a hypoglycemic effect significantly superior to that observed with β-sitosterol liposomes (Si-Lip) and cholesterol liposomes (Ch-Lip) [1]. The study also demonstrated that Er-Lip exerted low toxicity to Caco-2 cells and significantly increased insulin permeability across Caco-2 monolayers [1].

Liposomal Formulation Oral Drug Delivery Gastrointestinal Stability

Antioxidant Potency: Ergosterol Exhibits Superior Membrane Antioxidant Activity Compared to Cholesterol

In iron-dependent liposomal lipid peroxidation assays, ergosterol demonstrated greater antioxidant efficacy than cholesterol [1]. The enhanced antioxidant properties of ergosterol are attributed to the presence of three double bonds in its molecular structure, compared to only one double bond in cholesterol, which increases the probability of interaction with reactive oxygen species [2]. Experimental data indicate that cholesterol molecules are apparently more flexible than ergosterol molecules, a biophysical property that may contribute to differential antioxidant performance [2].

Lipid Peroxidation Membrane Protection Oxidative Stress

Ergosterol Monohydrate Application Scenarios Driven by Quantified Differentiation Evidence


Oral Liposomal Drug Delivery System Development Requiring Enhanced Gastrointestinal Stability

Procurement Scenario: Development of liposomal formulations for oral delivery of peptide or protein therapeutics (e.g., insulin). Selection of ergosterol monohydrate over cholesterol or β-sitosterol is supported by direct comparative evidence showing that ergosterol liposomes (Er-Lip) provide superior protection of encapsulated insulin in simulated gastric fluid and achieve significantly greater blood glucose reduction (~50% of initial levels) in vivo compared to cholesterol liposomes (Ch-Lip) and β-sitosterol liposomes (Si-Lip) [1]. The differential membrane biophysical properties—specifically ergosterol's membrane-thinning effect in unsaturated lipids opposite to cholesterol's thickening effect [2]—underlie this performance advantage. Formulators can further leverage the morphological tunability of ergosterol monohydrate crystallization (spherical precipitates with improved filtration at <185 ppm water) for streamlined manufacturing workflows [3].

Postsqualene Cholesterol Biosynthesis Pathway Research and Hyperlipidemia Target Validation

Procurement Scenario: Mechanistic studies of cholesterol biosynthesis regulation, particularly the postsqualene pathway, and screening of novel hyperlipidemia interventions. Ergosterol monohydrate is uniquely qualified for this application due to its competitive engagement with 7-dehydrocholesterol reductase (DHCR7), which causes quantifiable accumulation of cholesterol precursors: lathosterol (~2.5× increase), 7-dehydrocholesterol (~3× increase), and desmosterol (~2× increase) while reducing cellular cholesterol by ~20-30% in HepG2 cells [4]. This metabolic perturbation is specific to ergosterol and is not reproduced by cholesterol or other structural analogs, making ergosterol monohydrate an indispensable tool compound for probing the postsqualene pathway and validating DHCR7 as a therapeutic target.

Membrane Biophysics Studies Requiring Defined Sterol-Lipid Condensation Behavior

Procurement Scenario: X-ray diffraction, NMR, or molecular dynamics investigations of sterol effects on lipid bilayer architecture. Ergosterol monohydrate provides a critical experimental comparator to cholesterol, as the two sterols exhibit opposite condensation effects in unsaturated phospholipid bilayers (ergosterol causes thinning, cholesterol causes thickening) [2]. The well-characterized crystal structure (space group P2₁, a=9.95 Å, b=7.59 Å, c=35.5 Å, β=100.4°) [5] facilitates reproducible experimental design and computational modeling. This differential behavior is essential for studies probing the relationship between sterol structure, membrane physical properties, and biological function in fungal versus mammalian systems.

Nanoparticle Formulation Development for Poorly Soluble Bioactives with Enhanced Oral Bioavailability

Procurement Scenario: Development of PLGA nanoparticles, nanostructured lipid carriers, or microemulsion formulations for enhanced oral delivery. The unformulated ergosterol absolute oral bioavailability of 74.72% in mice [6] establishes a robust baseline for evaluating formulation performance. PLGA nanoparticle encapsulation has been demonstrated to achieve a 4.9-fold increase in oral bioavailability relative to free ergosterol [7], providing a validated reference point for formulation optimization. The well-defined crystalline monohydrate form ensures batch-to-batch consistency in encapsulation efficiency and drug loading studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ergosterol monohydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.